
Benzyl allylcarbamate
Übersicht
Beschreibung
Benzyl allylcarbamate is an organic compound with the molecular formula C11H13NO2 . It is a colorless to yellow liquid . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
Benzyl carbamate, a similar compound, is produced from benzyl chloroformate with ammonia . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .Molecular Structure Analysis
The molecular structure of Benzyl allylcarbamate consists of 27 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
Benzyl allylcarbamate has a molecular weight of 191.23 . It is a colorless to yellow liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
Benzyl allylcarbamate is used in mechanochemical synthesis, a green chemistry approach that minimizes waste and avoids toxic solvents. For instance, it’s involved in the eco-friendly synthesis of carbamates, as demonstrated in a study published in ACS Sustainable Chemistry & Engineering. This method is beneficial for creating pharmaceuticals and other chemicals with a reduced environmental impact .
Protecting Groups in Organic Synthesis
In organic synthesis, protecting groups are crucial for the step-wise construction of complex molecules. Benzyl allylcarbamate serves as a protecting group for amines, allowing for selective reactions elsewhere in the molecule. This application is vital in the synthesis of pharmaceuticals and fine chemicals .
Anticonvulsant Properties
The compound has been utilized in the development of anticonvulsant medications. A vibrational ball-mill technique was used to obtain N-methyl-O-benzyl carbamate, showcasing Benzyl allylcarbamate’s role in creating treatments for conditions like epilepsy .
Selective Inhibition of Enzymes
Benzyl allylcarbamate derivatives have been studied for their selective inhibition of butyrylcholinesterase (BChE), an enzyme associated with Alzheimer’s disease. This specificity could lead to more targeted therapies with fewer side effects, as indicated by research published on the MDPI platform .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzyl allylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
Carbamates, in general, are known to interact with their targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions . The carbamate group can be removed under certain conditions, such as exposure to strong acid or heat .
Biochemical Pathways
Carbamates are often used in the synthesis of peptides , suggesting that they may play a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
It is known that benzyl carbamate, a similar compound, is a white solid that is soluble in organic solvents and moderately soluble in water . This suggests that Benzyl allylcarbamate may have similar properties, which could affect its bioavailability.
Result of Action
The ability of carbamates to protect amines can have significant effects on biochemical reactions, as amines play crucial roles in various biological processes, including protein synthesis .
Action Environment
The removal of the carbamate group from amines can be influenced by environmental conditions such as ph and temperature .
Eigenschaften
IUPAC Name |
benzyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGKRDOEMLAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340180 | |
| Record name | Benzyl allylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl allylcarbamate | |
CAS RN |
5041-33-8 | |
| Record name | Benzyl allylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)
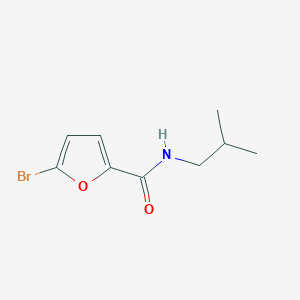
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

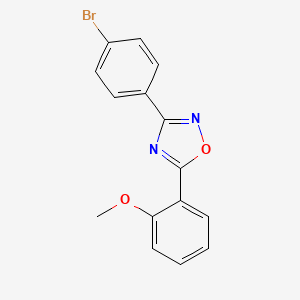
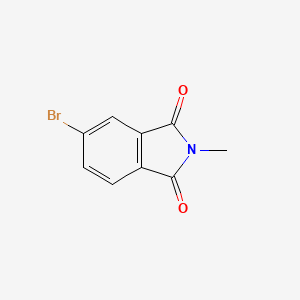
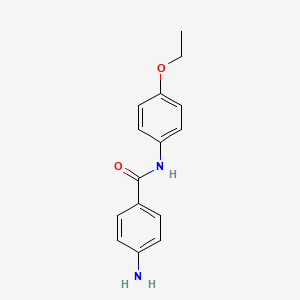
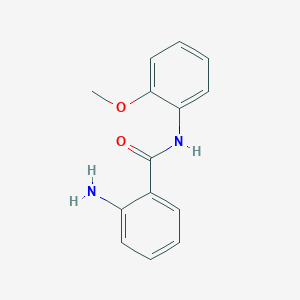
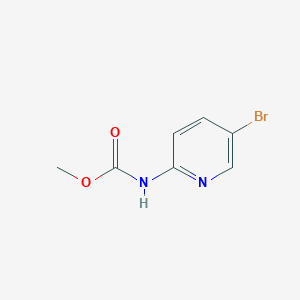

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)


